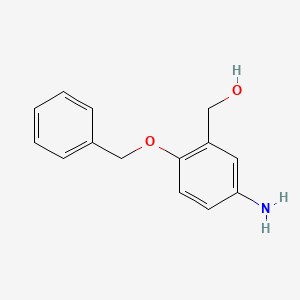

4-Benzyloxy-3-hydroxymethylaniline

Descripción general

Descripción

4-Benzyloxy-3-hydroxymethylaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Benzyloxy-3-hydroxymethylaniline is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative synthesized from this compound showed an inhibition rate of 84.19% against the leukemia cell line MOLT-4, demonstrating its potential as a lead compound for developing anticancer agents .

Table 1: Anticancer Activity of Derivatives

| Compound | Target Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are important in drug development.

Synthesis of Triazolo Compounds

In a recent study, the compound was used to synthesize 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine through a reaction with hydrazine derivatives. The resultant compound exhibited promising yields and was characterized using spectroscopic methods .

Table 2: Synthesis Yields of Triazolo Compounds

| Reaction Component | Yield (%) |

|---|---|

| This compound + Hydrazine | 73 |

Biological Evaluation

The biological activities associated with derivatives of this compound extend beyond anticancer effects to include potential applications in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

Compounds derived from this intermediate have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. These studies suggest that modifications to the core structure can lead to effective inhibitors with potential therapeutic applications .

Table 3: Acetylcholinesterase Inhibition Activities

| Compound | IC50 (µM) |

|---|---|

| Compound 3i | 2.7 |

Conclusion and Future Directions

The applications of this compound are diverse and promising, particularly in the fields of medicinal chemistry and biological research. Its role as an intermediate in synthesizing biologically active compounds positions it as a valuable asset in drug development.

Future research should focus on:

- Exploring additional derivatives for enhanced biological activity.

- Investigating the mechanisms behind its anticancer and neuroprotective effects.

- Conducting clinical trials to evaluate the efficacy and safety of these compounds in therapeutic settings.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-donating amino group (-NH₂) activates the aromatic ring, directing incoming electrophiles to ortho and para positions. The benzyloxy (-OCH₂C₆H₅) and hydroxymethyl (-CH₂OH) substituents further modulate reactivity:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives at positions ortho or para to the amino group.

-

Halogenation : Bromination or chlorination occurs regioselectively, favoring substitution at activated positions.

Key Mechanistic Insight :

The amino group’s lone pair enhances ring nucleophilicity, while steric effects from the bulky benzyloxy group influence regioselectivity .

Functionalization of the Amino Group

The primary aromatic amine undergoes typical reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl derivative |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivative |

| Diazotization | NaNO₂, HCl | Diazonium salt (precursor to azo dyes) |

Application : N-Alkylation is employed in synthesizing intermediates for PPARα agonists .

Transformations of the Hydroxymethyl Group

The -CH₂OH substituent undergoes oxidation, esterification, and elimination:

-

Oxidation :

-

Esterification : Reacts with acetyl chloride to form acetate esters.

Thermal Stability : DSC analysis shows decomposition above 200°C, with benzyloxy group cleavage observed at higher temperatures .

Benzyl Group Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyloxy group, yielding 3-hydroxymethyl-4-hydroxyaniline , a precursor for bioactive molecules .

Biological Activity

-

Antimicrobial Properties : Derivatives inhibit bacterial growth via membrane disruption.

-

MAO-B Inhibition : Structural analogs (e.g., benzyloxy chalcones) show submicromolar activity against human monoamine oxidase B (hMAO-B) .

Structure-Activity Relationship :

-

The hydroxymethyl group enhances hydrogen-bonding interactions with enzyme active sites .

-

Benzyloxy substituents improve lipophilicity, aiding BBB penetration .

Analytical Characterization

Propiedades

Fórmula molecular |

C14H15NO2 |

|---|---|

Peso molecular |

229.27 g/mol |

Nombre IUPAC |

(5-amino-2-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H15NO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10,15H2 |

Clave InChI |

NVVNRUCTMLARPV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)CO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.